molecular formula C17H22N2O B2935233 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one CAS No. 1645419-19-7

1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one

Cat. No. B2935233
CAS RN: 1645419-19-7
M. Wt: 270.376
InChI Key: XYZAFPVTYFAMDR-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, also known as MPPP, is a synthetic compound that belongs to the class of piperazine derivatives. MPPP has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including neuroscience and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is not fully understood, but it is believed to act as a serotonin and dopamine transporter blocker, leading to increased levels of these neurotransmitters in the brain. 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has also been shown to modulate the activity of various receptors, including the 5-HT1A receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects
1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has been shown to produce various biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, as well as changes in the activity of various receptors. 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has also been shown to produce antidepressant and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one in lab experiments is its potential therapeutic applications in various fields, including neuroscience and pharmacology. However, one limitation of using 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one is its potential toxicity and abuse liability, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one, including investigating its potential as a therapeutic agent for various psychiatric disorders, as well as its potential as a tool for studying the neurobiology of depression and anxiety. Furthermore, the development of novel 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one analogs may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be synthesized using various methods, including the reaction of 4-methylacetophenone with 4-prop-2-ynylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one as a white crystalline solid with a melting point of 144-146°C. The purity of the synthesized 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one can be confirmed using techniques such as gas chromatography and mass spectrometry.

Scientific Research Applications

1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has been extensively studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. In neuroscience, 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has been shown to exhibit antidepressant and anxiolytic effects in animal models. In pharmacology, 1-(4-Methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one has been investigated for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a dopamine reuptake inhibitor (DRI).

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-prop-2-ynylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-3-9-18-11-13-19(14-12-18)10-8-17(20)16-6-4-15(2)5-7-16/h1,4-7H,8-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZAFPVTYFAMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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